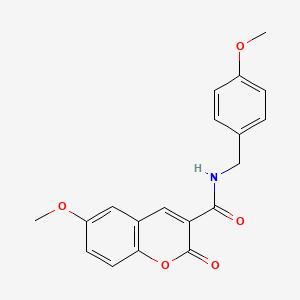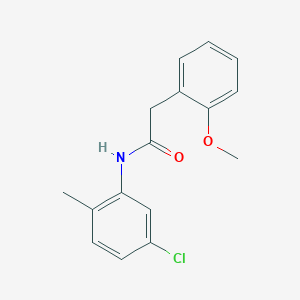
6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide" belongs to the chromene family, a group of compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science. Chromenes are characterized by a 2H-chromene backbone, a bicyclic structure consisting of a benzene ring fused to a pyran ring.
Synthesis Analysis
The synthesis of chromene derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. A common approach is the condensation of phenolic compounds with β-dicarbonyl compounds under acidic or basic conditions, followed by cyclization. For derivatives like "6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide," additional steps such as nitration, reduction, and functional group modification may be involved to introduce specific substituents (Evecen & Tanak, 2016).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene core with various substituents affecting their physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate the structure, providing insights into the conformation, electronic distribution, and intermolecular interactions (Wang et al., 2005).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic attack, influenced by the electron-donating or withdrawing nature of the substituents. The reactivity pattern is pivotal for further chemical modifications and for understanding the interaction with biological targets (Rawat, Prutyanov, & Wulff, 2006).
Applications De Recherche Scientifique
GPR35 Receptor Study
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a related compound, has been used as a potent and selective GPR35 agonist. This compound, known as PSB-13253, was crucial in studying the G protein-coupled receptor GPR35, demonstrating high affinity and providing insights into the receptor's function and potential as a drug target (Thimm et al., 2013).
Carboxamide Protecting Group Development
The compound 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) was developed as a new carboxamide protecting group. This innovation highlights the versatility of similar compounds in synthetic chemistry, especially for sensitive and complex molecular structures (Muranaka et al., 2011).
Antioxidant Activity Research
A structurally similar compound, 3-(2-hydroxybenzyl)-5,7-dimethoxy-4H-chromen-4-one, demonstrated antioxidant activity. This compound, isolated from Portulaca oleracea L., exhibited notable scavenging activity in radical quenching assays (Yang et al., 2018).
Solvent-Free Synthesis of 4H-Chromene-3-Carboxamide Derivatives
Research on the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives has been conducted. These derivatives were synthesized under solvent-free conditions and showed potential in antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017).
Synthesis and Characterization for Pharmaceutical Applications
The synthesis and characterization of similar compounds, such as 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, are integral to developing new pharmaceuticals. Their structural elucidation plays a vital role in understanding their potential applications (Chen et al., 2012).
Propriétés
IUPAC Name |
6-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-14-5-3-12(4-6-14)11-20-18(21)16-10-13-9-15(24-2)7-8-17(13)25-19(16)22/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMXUAGGIUPIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)
![3-(5-methyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5521569.png)
![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)
![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)
![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)
![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)
![1-[(2'-fluorobiphenyl-2-yl)carbonyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5521633.png)
![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)
